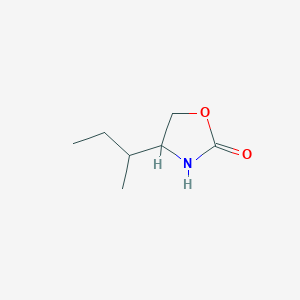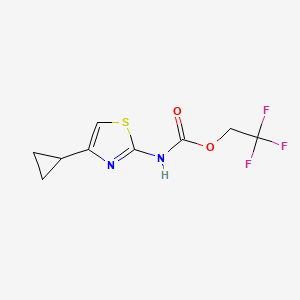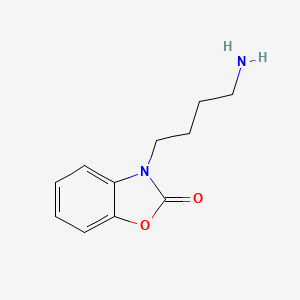
3-(4-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization. One common method involves the use of 4-aminobutyric acid as a starting material. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
科学的研究の応用
3-(4-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Aminobenzoxazole: A simpler analog with similar structural features.
4-Aminobutylbenzoxazole: Another analog with a different substitution pattern.
Benzoxazole: The parent compound without the aminobutyl group.
Uniqueness
3-(4-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the 4-aminobutyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
3-(4-aminobutyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14/h1-2,5-6H,3-4,7-8,12H2 |
InChIキー |
XADNFNHVLNQZST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



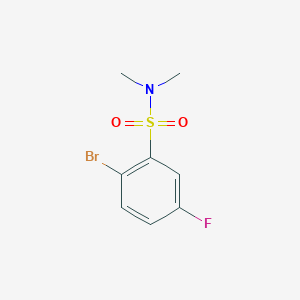
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
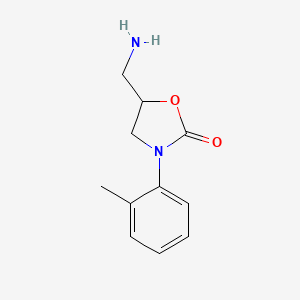
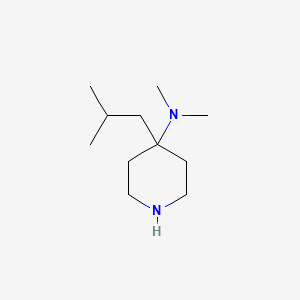
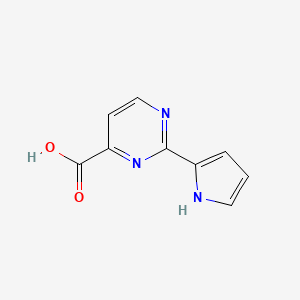
![6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13193191.png)
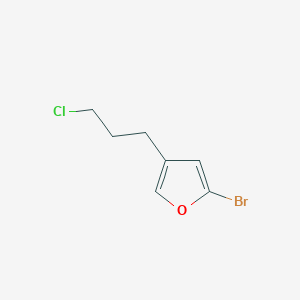

![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)

